molecular formula C9H10BrN3OS B2605080 5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 861444-26-0

5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2605080
CAS No.: 861444-26-0
M. Wt: 288.16
InChI Key: OWJYPMPAOHAKPB-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol (CAS 861444-26-0) is a high-purity brominated furan-triazole intermediate of significant interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C 9 H 10 BrN 3 OS and a molecular weight of 288.16 g/mol, is characterized by its unique structure that incorporates both a bromofuran moiety and a triazole-thiol group . This specific molecular architecture makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents . Its physical properties include a predicted boiling point of 409.4±55.0 °C at 760 mmHg and a density of 1.7±0.1 g/cm³ . For optimal long-term stability, it is recommended to store this compound at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Key Identifiers: • CAS Number: 861444-26-0 • MDL Number: MFCD03423467 • Molecular Formula: C 9 H 10 BrN 3 OS • Molecular Weight: 288.16 • Purity: >98%

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3OS/c1-2-5-13-8(11-12-9(13)15)6-3-4-7(10)14-6/h3-4H,2,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJYPMPAOHAKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the bromination of a furan derivative followed by the formation of the triazole ring. One common method involves the bromination of 5-bromo-2-furoic acid, which is then reacted with appropriate reagents to form the triazole ring . The reaction conditions often include the use of solvents like dichloroethane and temperatures ranging from -10 to -15°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an antifungal agent. Its mechanism involves the inhibition of specific enzymes critical for fungal growth.

Case Study : A study demonstrated that this compound exhibited significant activity against various strains of fungi, including Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL for certain strains, suggesting strong antifungal properties.

Agricultural Chemistry

The compound has shown promise as a fungicide in agricultural applications. Its ability to inhibit fungal pathogens can help protect crops from diseases.

Data Table: Antifungal Activity Against Crop Pathogens

PathogenMIC (µg/mL)Efficacy (%)
Fusarium oxysporum3285
Botrytis cinerea1690
Rhizoctonia solani6475

These findings indicate that the compound could be developed into a viable agricultural fungicide.

Materials Science

In materials science, this compound has been explored for its potential use in synthesizing novel polymers with enhanced properties.

Case Study : Researchers synthesized a polymer incorporating this triazole derivative, which demonstrated improved thermal stability and mechanical strength compared to conventional polymers. The incorporation of the triazole moiety was crucial for enhancing the polymer's resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

Triazole-Thiol Derivatives with Furan Substituents
  • 5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-1,2,4-triazole-3-thiol : This compound replaces the bromo-furyl group with a methyl-pyrazole moiety. It exhibits antiradical activity (DPPH assay, 40–60% scavenging at 100 µM) due to the electron-donating methyl group enhancing radical stabilization .
  • 5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol: Features an indole-propyl substituent instead of bromo-furyl.
Triazole-Thiol Derivatives with Aromatic Substituents
  • 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-1,2,4-triazole-3-thiol: Contains a nitro-phenyl group and a Schiff base. The nitro group enhances electrophilicity, making it suitable for coordination chemistry and corrosion inhibition (e.g., 85% inhibition efficiency for AA6061 aluminum in HCl) .
  • 4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol : Substituted with pyrrole, this compound demonstrates kinase inhibitory activity against anaplastic lymphoma (binding energy: −9.2 kcal/mol) due to π-π stacking interactions with aromatic residues .
Triazole-Thiol Derivatives with Alkyl Chains
  • 5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol : Features a thiophene-methyl group. Exhibits tuberculostatic effects at 0.1–1.0% concentrations, attributed to sulfur’s electron-withdrawing effects enhancing membrane permeability .
  • 5-Ethyl-4-propyl-4H-1,2,4-triazole-3-thiol : Lacks aromatic substituents but shares the propyl group. Lower bioactivity due to reduced aromatic stabilization but higher solubility (logP = 2.2 vs. 2.9 for the target compound) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target compound 288.17 2.9 1 3 Bromo-furyl, propyl
5-(4-Nitrophenyl)-Schiff base derivative 423.42 3.8 2 5 Nitrophenyl, phenoxybenzylidene
5-(3-Indolylpropyl)-4-phenyl derivative 361.47 4.1 1 3 Indolylpropyl, phenyl
5-(Thiophen-2-ylmethyl) derivative 227.32 2.1 1 2 Thiophene-methyl
  • Bioavailability : The propyl group in the target compound balances hydrophobicity, whereas phenyl or indole groups in analogs may limit solubility .

Biological Activity

5-(5-Bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a triazole ring and a thiol group , which are critical for its biological activity. The synthesis typically involves bromination of a furan derivative followed by triazole formation. The general synthetic route can be summarized as follows:

  • Bromination : The furan derivative is brominated to introduce the bromine substituent.
  • Triazole Formation : The brominated furan is then reacted with appropriate reagents to form the triazole ring.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study evaluating various S-substituted derivatives demonstrated that at a concentration of 125 µg/mL, compounds showed activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

CompoundMIC (µg/mL)Target Organisms
This compound31.25 - 62.5E. coli, S. aureus, P. aeruginosa

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies using the MTT assay have shown that certain derivatives exhibit selective cytotoxicity towards melanoma and breast cancer cells . For instance, some synthesized compounds demonstrated significant inhibition of cell migration in metastatic cancer models.

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzymatic activity.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparative Analysis

When compared to similar compounds such as 2-(5-bromo-2-furyl)quinoxaline and 5-bromo-2-furoic acid , this compound stands out due to its dual functionality provided by both the triazole and thiol groups. This unique combination enhances its reactivity and biological profile.

Table: Comparison of Biological Activities

CompoundStructure FeaturesAntimicrobial ActivityCytotoxicity
This compoundTriazole + ThiolYes (MIC: 31.25 - 62.5 µg/mL)Yes
2-(5-bromo-2-furyl)quinoxalineQuinoxalineModerateNo
5-bromo-2-furoic acidFuroic AcidLowNo

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antimicrobial Screening : A study on new S-substituted derivatives indicated promising antimicrobial activity against several pathogenic strains.
  • Cancer Cell Studies : Research focusing on the cytotoxic effects of synthesized derivatives revealed their potential as antitumor agents due to selective activity against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(5-bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol, and how is structural confirmation achieved?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Acylation and hydrazinolysis of starting reagents (e.g., indole-3-butanoic acid derivatives) to form hydrazide intermediates.

Nucleophilic addition of phenylisothiocyanate, followed by alkaline cyclization to form the triazole-thiol core .

Alkylation at the sulfur atom using alkyl halides under optimized solvent conditions (e.g., methanol or propan-2-ol) .
Structural confirmation is achieved via 1H NMR spectroscopy (to verify substituent positions), IR spectrophotometry (to confirm thiol and furyl groups), and HPLC-MS for purity assessment .

Q. Which solvents and reaction conditions maximize yield in the alkylation of the triazole-thiol moiety?

  • Methodological Answer : Alkylation efficiency depends on solvent polarity and reaction time. For example:

  • Methanol and propan-2-ol are optimal for S-alkylation due to their ability to stabilize intermediates, yielding >75% product under reflux conditions (6–8 hours) .
  • Base catalysts like NaOH (7% aqueous solution) enhance nucleophilic substitution rates .

Advanced Research Questions

Q. How do structural modifications at the S-alkyl position influence antimicrobial activity?

  • Methodological Answer :

  • Longer alkyl chains (e.g., pentyl) increase lipophilicity, enhancing membrane penetration and activity against Staphylococcus aureus ATCC 25923 (MIC reduced by 50% compared to methyl derivatives) .
  • Branched substituents (e.g., isopropyl) in ester derivatives show sharp activity spikes due to steric effects on target binding .
  • Table 1 : Substituent Effects on Antimicrobial Activity
SubstituentMIC (µg/mL) vs. S. aureus
Methyl64
Pentyl32
Isopropyl16
Data adapted from .

Q. What in silico strategies predict biological targets, and how are docking contradictions resolved?

  • Methodological Answer :

  • Molecular docking against targets like anaplastic lymphoma kinase (2XP2) , cyclooxygenase-2 (COX-2) , and lanosterol 14-α-demethylase (3LD6) reveals binding affinities. For example:
  • Hydrogen bonding with COX-2’s Tyr385 and hydrophobic interactions with the furyl-bromine moiety .
  • Contradictions (e.g., high docking scores but low in vitro activity) are resolved by:

Solvent accessibility analysis (e.g., bromine’s steric hindrance in aqueous environments).

MD simulations to assess target flexibility and ligand stability .

Q. How can conflicting data on antifungal vs. anti-inflammatory activity be rationalized?

  • Methodological Answer :

  • Dose-dependent assays : Triazole-thiols may inhibit fungal CYP51 (lanosterol demethylase) at low concentrations but require higher doses for COX-2 suppression .
  • Metabolite profiling : Active metabolites (e.g., sulfoxide derivatives) may dominate in specific assays .
  • Table 2 : Activity Profile of a Representative Derivative
TargetIC50 (µM)Assay Type
Lanosterol demethylase12.3In vitro
COX-245.8In silico
Data synthesized from .

Methodological Considerations

  • Purification Challenges : Column chromatography (silica gel, hexane:EtOAC eluents) resolves thiol oxidation byproducts .
  • Analytical Cross-Validation : Combine HR-MS (for molecular ion confirmation) and 13C NMR (to distinguish regioisomers) .

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